3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)propanamide
Overview
Description
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)propanamide is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structural features, including a dioxooctahydro methanoisoindol core and a methoxy-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the dioxooctahydro methanoisoindol core, followed by the introduction of the methoxy-nitrophenyl group through a series of substitution and coupling reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce carbonyl groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)propanamide is studied for its potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology
Biologically, this compound may be investigated for its potential effects on cellular processes. Researchers might explore its interactions with enzymes, receptors, or other biomolecules to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, compounds with similar structures are often evaluated for their pharmacological properties. This compound could be studied for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
Industrially, the compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structural features could impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)propanamide would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms and to identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other amides with dioxooctahydro methanoisoindol cores or methoxy-nitrophenyl groups. Examples could include:
- 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-nitrophenyl)propanamide
- 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxyphenyl)propanamide
Uniqueness
The uniqueness of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)propanamide lies in its specific combination of functional groups and structural features. This combination can result in distinct chemical reactivity, biological activity, and physical properties compared to similar compounds.
Properties
IUPAC Name |
3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(2-methoxy-4-nitrophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6/c1-28-14-9-12(22(26)27)4-5-13(14)20-15(23)6-7-21-18(24)16-10-2-3-11(8-10)17(16)19(21)25/h4-5,9-11,16-17H,2-3,6-8H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMRKBMSTBNJOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCN2C(=O)C3C4CCC(C4)C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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